molecular formula C21H26N2O4 B15244524 N-(3-Methoxypropyl)DL-Z-Phenylalaninamide

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide

Cat. No.: B15244524
M. Wt: 370.4 g/mol
InChI Key: DIRKNEYQDDZZNI-IBGZPJMESA-N
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Description

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide is a chemical compound with the molecular formula C21H26N2O4 and a molecular weight of 370.45 g/mol It is known for its unique structure, which includes a methoxypropyl group attached to a phenylalaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)DL-Z-Phenylalaninamide typically involves the reaction of phenylalanine derivatives with methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)DL-Z-Phenylalaninamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxypropyl)DL-Phenylalanine
  • N-(3-Methoxypropyl)DL-Tyrosine
  • N-(3-Methoxypropyl)DL-Tryptophan

Uniqueness

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide is unique due to its specific structural features, such as the methoxypropyl group and the phenylalaninamide backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(3-methoxypropyl)carbamate

InChI

InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24)/t19-/m0/s1

InChI Key

DIRKNEYQDDZZNI-IBGZPJMESA-N

Isomeric SMILES

COCCCN([C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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